3,5-Dimethyl-4-(2-iodoethyl)isoxazole CAS number 83467-36-1
3,5-Dimethyl-4-(2-iodoethyl)isoxazole CAS number 83467-36-1
This is an in-depth technical monograph on 3,5-Dimethyl-4-(2-iodoethyl)isoxazole , a critical synthon in the manufacturing of atypical antipsychotics.
The "Linker" Synthon in Benzisoxazole Antipsychotic Synthesis
Part 1: Executive Summary & Chemical Identity[1]
3,5-Dimethyl-4-(2-iodoethyl)isoxazole is a specialized alkylating agent used primarily in the pharmaceutical industry.[1] It serves as the structural "bridge" that connects the piperidine pharmacophore to the isoxazole ring in the synthesis of Risperidone , Paliperidone , and Iloperidone .
Its value lies in the iodo-ethyl "warhead." The iodine atom is an excellent leaving group, far superior to its chloro-analog, allowing for milder alkylation conditions during the final coupling stages of drug synthesis. This reduces thermal degradation of the sensitive benzisoxazole moiety in the final API (Active Pharmaceutical Ingredient).
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Specification |
| IUPAC Name | 4-(2-iodoethyl)-3,5-dimethyl-1,2-oxazole |
| CAS Number | 83467-36-1 |
| Molecular Formula | C₇H₁₀INO |
| Molecular Weight | 251.07 g/mol |
| Appearance | Off-white to yellow low-melting solid or oil (highly dependent on purity) |
| Solubility | Soluble in DCM, THF, Acetonitrile; Insoluble in water |
| Reactivity Class | Primary Alkyl Iodide (Electrophile) |
| Storage | 2–8°C, Protect from light (Iodides are photosensitive) |
Part 2: Strategic Application (The "Why")
In medicinal chemistry, this compound is not merely a building block; it is a convergent synthesis point . The synthesis of Risperidone involves the nucleophilic attack of a secondary amine (on the piperidine ring) onto the electrophilic carbon of the ethyl-iodide tail.
Mechanism of Action in Drug Synthesis
The reaction follows a classical Sɴ2 mechanism .[1] The secondary amine of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole attacks the carbon attached to the iodine. The iodine departs as iodide (I⁻), a stable leaving group.
Why Iodide over Chloride? While the chloro-analog (CAS 83467-35-0) is cheaper, it requires higher temperatures (>80°C) and stronger bases (e.g., Na₂CO₃/KI catalysis) to drive the reaction to completion.[1] The iodo-analog reacts at lower temperatures, minimizing the formation of "Impurity A" (ring-opening of the isoxazole) and "Impurity B" (oxidation products).
Pathway Visualization
The following diagram illustrates the convergent synthesis flow, highlighting the role of CAS 83467-36-1.
Figure 1: The convergent synthesis pathway demonstrating the critical role of the iodo-intermediate.[1]
Part 3: Synthesis & Manufacturing (The "How")
There are two primary industrial routes to manufacture this intermediate. The choice depends on the availability of the precursor alcohol versus the chloro-analog.
Route A: Direct Iodination (From Alcohol)
This is the preferred route for high-purity applications as it avoids chloride contamination.[1]
Reagents: 3,5-Dimethyl-4-(2-hydroxyethyl)isoxazole, Iodine (
Protocol:
-
Charge the reactor with the alcohol precursor and imidazole in DCM.
-
Cool the mixture to 0–5°C.
-
Add
followed by portion-wise addition of Iodine ( ). Note: Exothermic reaction. -
Stir at room temperature for 4–6 hours.
-
Quench with saturated sodium thiosulfate (to remove excess iodine color).
-
Extract the organic layer, dry over
, and concentrate. -
Purification: The residue is often purified via silica plug filtration to remove triphenylphosphine oxide (TPPO).[1]
Route B: Finkelstein Reaction (From Chloride)
Used when the chloro-analog (CAS 83467-35-0) is the starting stock.[1]
Reagents: 3,5-Dimethyl-4-(2-chloroethyl)isoxazole, Sodium Iodide (NaI). Solvent: Acetone or 2-Butanone (MEK).[1]
Protocol:
-
Dissolve the chloro-analog in Acetone (10 volumes).
-
Add Sodium Iodide (1.5 equivalents).
-
Reflux for 12–24 hours. The driving force is the precipitation of NaCl (insoluble in acetone).
-
Filter off the NaCl solid.[1]
-
Evaporate solvent to yield the crude iodide.
Part 4: Handling, Stability & Safety
Critical Warning: Alkyl iodides are potential Genotoxic Impurities (GTIs) .[1] They are alkylating agents capable of reacting with DNA.[1] Strict containment is required.
Stability Profile
-
Light Sensitivity: The C-I bond is weaker than C-Cl or C-Br. Exposure to UV light causes homolytic cleavage, releasing free iodine (turning the sample purple/brown). Store in amber glass.
-
Thermal Stability: Stable up to ~100°C, but prolonged heating can cause elimination to the vinyl isoxazole (a known impurity).
Safety Protocol (Self-Validating)
-
Visual Check: Before use, inspect the material.[1] If it is dark brown/purple, free iodine is present. Wash with thiosulfate before use to prevent side reactions.
-
Containment: Handle in a fume hood with a sash down. Use double-gloving (Nitrile).[1]
-
Destruction: Excess reagent must be quenched with a nucleophile (e.g., concentrated ammonia or thiosulfate) before disposal to destroy alkylating potential.[1]
Part 5: Analytical Quality Control
Quantifying this intermediate and its impurities requires a robust HPLC method. Because it lacks a strong chromophore (like a benzene ring), detection at low wavelengths (210–220 nm) is necessary.
Recommended HPLC Method
This method separates the Iodo-target from the Hydroxy-precursor and the Vinyl-degradation product.
| Parameter | Condition |
| Column | C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm |
| Retention Order | Alcohol (Early) < Vinyl Impurity < Iodo-Target (Late) |
Impurity Fate Mapping: The following diagram tracks the fate of impurities if the quality of the intermediate is compromised.
Figure 2: Fate mapping of impurities derived from the 3,5-Dimethyl-4-(2-iodoethyl)isoxazole intermediate.
References
-
Janssen Pharmaceutica NV. (1989). 3-Piperidinyl-1,2-benzisoxazoles. US Patent 4,804,663. Link (The foundational patent describing the alkylation of benzisoxazoles with ethyl halides to form Risperidone).[1]
-
PubChem. (2025).[1][2] 3,5-Dimethyl-4-(2-iodoethyl)isoxazole Compound Summary. National Library of Medicine. Link (Authoritative source for physicochemical identifiers).
-
TCI Chemicals. (2024).[1] Safety Data Sheet: 3,5-Dimethylisoxazole Derivatives. Link (General handling data for isoxazole alkylating agents).
-
Organic Chemistry Portal. (2023). Appel Reaction. Link (Mechanistic basis for the iodination protocol described in Route A).
